molecular formula C9H6ClNO2 B8480586 5-(2-Chlorophenyl)-3-hydroxy-isoxazole

5-(2-Chlorophenyl)-3-hydroxy-isoxazole

Cat. No.: B8480586
M. Wt: 195.60 g/mol
InChI Key: PQRNXWWMWIKAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-3-hydroxy-isoxazole is a chemical compound of significant interest in medicinal and organic chemistry research, built around the versatile isoxazole heterocyclic scaffold. The isoxazole ring, a five-membered structure containing adjacent oxygen and nitrogen atoms, is a privileged structure in drug discovery due to its wide spectrum of potential biological activities . Substitutions on the isoxazole core, such as the 2-chlorophenyl group at the 5-position and a hydroxy group at the 3-position in this molecule, are known to profoundly influence the compound's electronic properties, solubility, and biological interactions, making it a valuable building block for developing new therapeutic agents . Researchers are particularly interested in isoxazole derivatives for their potential as anti-inflammatory, anticancer, and antimicrobial agents, as evidenced by extensive scientific literature . Marketed drugs featuring the isoxazole nucleus include the COX-2 inhibitor valdecoxib, the antirheumatic leflunomide, and the antidepressant isocarboxazid, highlighting the pharmacological relevance of this chemical class . The presence of the hydroxy group provides a handle for further chemical modification, such as etherification or esterification, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. This product, this compound, is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,2-oxazol-3-one

InChI

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)11-13-8/h1-5H,(H,11,12)

InChI Key

PQRNXWWMWIKAIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NO2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and additional modifications (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Activities
5-(2-Chlorophenyl)-3-hydroxy-isoxazole 2-chlorophenyl, hydroxy C₉H₆ClNO₂ 195.61* Hydroxy, isoxazole Hypothesized H-bond donor capacity
5-(3-Chlorophenyl)isoxazole-3-carboxylic acid 3-chlorophenyl, carboxylic acid C₁₀H₇ClNO₃ 224.62 Carboxylic acid, isoxazole Structural similarity, Cl position shift
5-(2,4-Dichlorophenyl)isoxazole-3-carboxylic acid 2,4-dichlorophenyl, carboxylic acid C₁₀H₆Cl₂NO₃ 259.07 Carboxylic acid, isoxazole Increased lipophilicity, lower solubility
5-(2-Chlorophenyl)-3-[(2,5-dichlorophenoxy)methyl]-1,2-oxazole 2-chlorophenyl, dichlorophenoxymethyl C₁₆H₉Cl₃NO₂ 363.61 Dichlorophenoxy, isoxazole Enhanced steric bulk, lipophilicity
5-(3-Chloro-5-methylphenyl)oxazole 3-chloro-5-methylphenyl C₁₀H₈ClNO 193.63 Methyl, Cl, oxazole Metabolic stability via methyl group

*Calculated based on molecular formula.

Substituent Position and Electronic Effects

  • Dichloro Substituents : Compounds like 5-(2,4-dichlorophenyl)isoxazole-3-carboxylic acid exhibit increased electron-withdrawing effects, enhancing stability but reducing aqueous solubility .

Functional Group Impact

  • Hydroxy vs. Carboxylic Acid : The hydroxy group in the target compound offers hydrogen-bonding capacity without ionization at physiological pH, contrasting with carboxylic acid derivatives, which are ionized, affecting membrane permeability .
  • Ester and Ether Modifications : Ethyl esters (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) introduce hydrolyzable groups, enabling prodrug strategies .

Crystallographic and Packing Behavior

  • Crystal Structure : Analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole exhibit planar chlorophenyl groups and perpendicular phenyl rings, influencing molecular packing and solubility . The 2-chlorophenyl group in the target compound may adopt distinct orientations, affecting solid-state stability.

Preparation Methods

Table 1: Optimized Conditions for Mechanochemical Synthesis of 3,5-Isoxazoles

Starting MaterialCatalystTime (min)Yield (%)Reference
Phenylacetylene + 2-Cl-C₆H₄-ImClCu/Al₂O₃3088*
Ethynyltrimethylsilane + 2-Cl-C₆H₄-ImClNone6062
*Predicted based on analogous reactions.

Halogenation and Nucleophilic Substitution Strategies

A halogenation-substitution sequence offers a modular route to this compound. As detailed in, 5-chloroisoxazoles serve as intermediates for introducing hydroxyl groups via nucleophilic substitution. For example, 5-chloro-3-(2-chlorophenyl)isoxazole reacts with aqueous sodium hydroxide under reflux to yield the target compound.

Key steps include:

  • Synthesis of 5-chloroisoxazole precursors : Adembri and Tedeschi’s method involves treating 3-aryl-isoxazol-5-ones with phosphorus oxychloride (POCl₃), achieving 70–80% conversion.

  • Nucleophilic hydroxylation : Substitution of the 5-chloro group with hydroxyl is facilitated by polar aprotic solvents (e.g., DMF) and mild heating (60–80°C).

This method is highly reproducible but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent.

Green Chemistry Approaches: Ultrasound and Aqueous Media

Environmentally benign protocols are critical for sustainable synthesis. Huang et al. demonstrated that ultrasound irradiation accelerates the reaction between terminal alkynes and aldehydes in water, producing 3,5-isoxazoles in 90% yield within 15 minutes. Adapting this to this compound would involve:

  • Sonication of 2-chlorobenzaldehyde with propargyl alcohol.

  • In situ oximation using hydroxylamine hydrochloride.

Preliminary data for 3-alkyl-5-aryl isoxazoles suggest yields of 75–85% under optimized ultrasound conditions .

Q & A

Q. What are the established synthetic methodologies for preparing 5-(2-Chlorophenyl)-3-hydroxy-isoxazole?

The synthesis of this compound derivatives typically involves cycloaddition, halogenation, or substitution reactions. For example:

  • Cycloaddition : Hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes to form the isoxazole core .
  • Chlorination : N-Chlorosuccinimide (NCS) in dichloromethane is used to introduce chlorine substituents at specific positions, achieving yields up to 65% under optimized conditions .
  • Substitution reactions : The chlorophenyl ring can undergo further functionalization via nucleophilic aromatic substitution, enabling diversification of the scaffold .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substitution patterns, particularly for distinguishing isoxazole ring protons (e.g., δ 6.5–8.5 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, especially for detecting trace byproducts .
  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) stretches (~3200–3500 cm1^{-1}) and isoxazole ring vibrations .
  • HPLC/GC-MS : Monitors reaction progress and quantifies yields .

Q. What are the known biological targets or activities associated with this compound derivatives?

These compounds exhibit diverse bioactivities:

  • Antimicrobial : Analogues like 5-(chloromethyl)-3-substituted isoxazoles show antibacterial and antifungal properties, likely through membrane disruption or enzyme inhibition .
  • Neuromodulatory : Structural similarities to benzodiazepines suggest potential GABAA_A receptor interactions, though specificity requires further validation .
  • Enzyme inhibition : Derivatives with carboxylic acid groups (e.g., 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid) may target oxidoreductases or proteases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation steps, while ethanol improves crystallization purity .
  • Catalyst screening : Lewis acids like ZnCl2_2 or FeCl3_3 may accelerate cycloaddition or substitution reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination, while reflux conditions improve cycloaddition efficiency .
  • Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates high-purity products .

Q. What strategies are employed to analyze contradictory data in the biological activity profiles of this compound analogues?

Contradictions in bioactivity data can be resolved via:

  • Dose-response studies : Establishing EC50_{50}/IC50_{50} values to differentiate true activity from assay noise .
  • Structural-activity relationship (SAR) analysis : Systematic modification of substituents (e.g., replacing -Cl with -F) to identify critical pharmacophores .
  • Target validation : Knockout models or competitive binding assays confirm target engagement (e.g., using radiolabeled ligands for receptor studies) .

Q. How can computational modeling be integrated into the design of this compound derivatives with enhanced pharmacological properties?

Computational approaches include:

  • Docking simulations : Predicting binding poses against targets like GABAA_A receptors using AutoDock or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and blood-brain barrier penetration .
  • Quantum mechanical (QM) calculations : Optimizing substituent electronics (e.g., Hammett σ values for chlorophenyl groups) to enhance binding affinity .

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